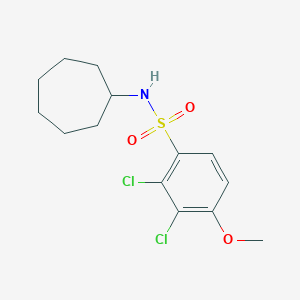![molecular formula C15H20N2O4S2 B296440 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B296440.png)
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a tert-butylsulfanyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptoethanol with tert-butyl chloride to form 2-(tert-butylsulfanyl)ethanol. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzisothiazole ring can be reduced under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzisothiazole derivatives.
Substitution: Substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes, potentially inhibiting their activity. The tert-butylsulfanyl group may enhance the compound’s stability and bioavailability. The acetamide moiety can form hydrogen bonds with biological targets, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE
- N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propionamide
- N-[2-(tert-butylsulfanyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability, while the benzisothiazole ring provides a versatile platform for interactions with biological targets.
Eigenschaften
Molekularformel |
C15H20N2O4S2 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N-(2-tert-butylsulfanylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H20N2O4S2/c1-15(2,3)22-9-8-16-13(18)10-17-14(19)11-6-4-5-7-12(11)23(17,20)21/h4-7H,8-10H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
ZKIFMEXHHPRSBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Kanonische SMILES |
CC(C)(C)SCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296358.png)
![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B296360.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296364.png)
![N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296365.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-propylacetamide](/img/structure/B296366.png)
![Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296369.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296373.png)
![N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B296376.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide](/img/structure/B296380.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296383.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
